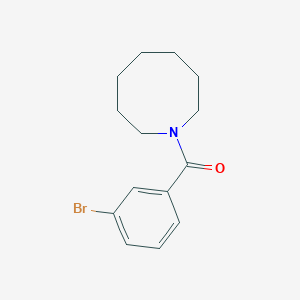
1-(3-bromobenzoyl)azocane
Vue d'ensemble
Description
1-(3-bromobenzoyl)azocane is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a benzoyl azocane derivative that has been synthesized through various methods. The compound has been found to have potential applications in scientific research, especially in the field of biochemistry and physiology.
Applications De Recherche Scientifique
1-(3-bromobenzoyl)azocane has potential applications in scientific research, especially in the field of biochemistry and physiology. The compound can be used as a photosensitive molecule that can be activated through light. This property makes it useful in studying the mechanisms of various biological processes, such as enzyme activity and protein-protein interactions. The compound can also be used in the development of new drugs and therapies for various diseases, such as cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(3-bromobenzoyl)azocane involves the activation of the compound through light. When the compound is exposed to light, it undergoes a photoisomerization reaction, resulting in the formation of a reactive intermediate. This intermediate can then react with various biomolecules, such as proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biomolecules it interacts with. The compound has been found to affect various enzymes, such as phosphatases and kinases, leading to changes in their activity and function. The compound has also been found to affect protein-protein interactions, leading to changes in cell signaling and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-bromobenzoyl)azocane in lab experiments include its photosensitivity, which allows for precise control of its activation, and its ability to interact with specific biomolecules, making it useful in studying specific biological processes. The limitations of using the compound include its potential toxicity and the need for specialized equipment and expertise to handle and activate the compound.
Orientations Futures
For research on 1-(3-bromobenzoyl)azocane include the development of new methods for its synthesis and purification, the identification of new biomolecules it can interact with, and the development of new applications for the compound in scientific research and medicine. Additionally, further research is needed to determine the safety and potential side effects of using the compound in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research, especially in the field of biochemistry and physiology. The compound's unique properties, such as its photosensitivity, make it useful in studying various biological processes and developing new drugs and therapies for various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Propriétés
IUPAC Name |
azocan-1-yl-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUIQFXHBYZIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzothiazol-2-yl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422944.png)

![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4422966.png)
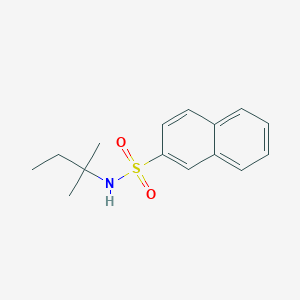
![N-[1-(4-methylphenyl)propyl]ethanesulfonamide](/img/structure/B4422986.png)
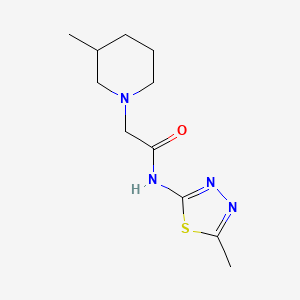
![N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4423000.png)
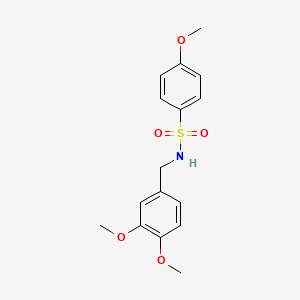
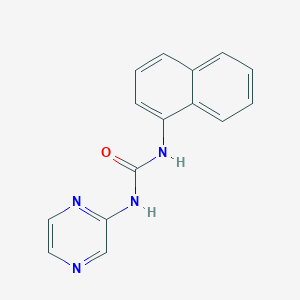
![ethyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4423034.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)